(2-Methyl-5-nitrophenyl)hydrazine dihydrochloride
Overview
Description
“(2-Methyl-5-nitrophenyl)hydrazine dihydrochloride” is an organic compound that belongs to the hydrazine family . It has a molecular weight of 240.09 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “(2-methyl-5-nitrophenyl)hydrazine dihydrochloride” and its InChI code is1S/C7H9N3O2.2ClH/c1-5-2-3-6(10(11)12)4-7(5)9-8;;/h2-4,9H,8H2,1H3;2*1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“(2-Methyl-5-nitrophenyl)hydrazine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 240.09 .Scientific Research Applications
Synthesis of Antihypertensive Compounds
Research has shown the synthesis of thiosemicarbazides, triazoles, and Schiff bases starting from specific hydrazides and their evaluation as antihypertensive α-blocking agents. These compounds displayed significant α-blocking activity and low toxicity, indicating their potential in hypertension treatment (Abdel-Wahab et al., 2008).
Antimicrobial Applications
1,3,4-oxadiazoles derivatives, synthesized from acylhydrazide, exhibited remarkable antibacterial activities against Staphylococcus aureus and Escherichia coli. These findings highlight the potential of hydrazine derivatives in developing new antibacterial agents (Jafari et al., 2017).
Corrosion Inhibition
Hydrazine carbodithioic acid derivatives have been studied for their effectiveness in inhibiting the corrosion of mild steel in hydrochloric acid solutions. These studies suggest the potential of hydrazine derivatives as corrosion inhibitors, with implications for industrial applications (Khaled, 2006).
Analytical Chemistry Applications
Hydrazine derivatives have been utilized in the spectrophotometric determination of various compounds. For instance, hydrazine is determined spectrophotometrically by forming a derivative and then undergoing a condensation reaction, demonstrating its utility in analytical chemistry for detecting and quantifying substances (George, Nagaraja, & Balasubramanian, 2008).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(2-methyl-5-nitrophenyl)hydrazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c1-5-2-3-6(10(11)12)4-7(5)9-8;;/h2-4,9H,8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQZKPBDQDOPIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-5-nitrophenyl)hydrazine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.